

2,4-Dichloro-3-aminophenol hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-3-aminophenol hydrochloride

Cat. No.: B012741

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2,4-Dichloro-3-aminophenol Hydrochloride**

This guide provides a comprehensive technical overview of **2,4-dichloro-3-aminophenol hydrochloride** (CAS No. 61693-43-4), a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction and Strategic Importance

2,4-Dichloro-3-aminophenol hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with two chlorine atoms and an amino group, makes it a versatile building block. This compound is primarily recognized for its role as a key reagent in the preparation of aryl-pyrimidinyl ureas, which are being studied as potential FGFR (Fibroblast Growth Factor Receptor) tyrosine kinase inhibitors and antitumor agents.^{[1][2]} Its classification as a "Protein Degrader Building Block" further highlights its relevance in contemporary drug discovery, particularly in the development of targeted protein degradation technologies.^[3] Additionally, it serves as a precursor in the formulation of oxidation hair dyes.^{[4][5]}

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is paramount for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Core Data Summary

The essential physicochemical data for **2,4-dichloro-3-aminophenol hydrochloride** are summarized below.

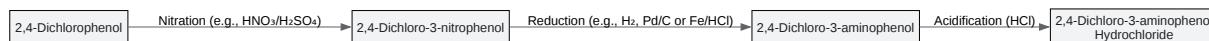
Property	Value	Source(s)
CAS Number	61693-43-4	[1] [3] [6] [7] [8]
Molecular Formula	C ₆ H ₆ Cl ₂ NO	[1] [3] [8]
Molecular Weight	214.48 g/mol	[1] [3] [7] [8]
Appearance	Pale purple to light pink solid; White to off-white crystalline powder	[1] [9]
Purity	Typically ≥95-98%	[3] [5] [6]
Solubility	Soluble in water	[9]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[1] [6]

Molecular Structure and Identifiers

The precise identification of a chemical substance is critical for scientific accuracy and reproducibility. The standardized identifiers for **2,4-dichloro-3-aminophenol hydrochloride** are provided below.

- IUPAC Name: 3-amino-2,4-dichlorophenol;hydrochloride[\[8\]](#)
- Synonyms: 3-Amino-2,4-dichlorophenol hydrochloride, Phenol, 3-amino-2,4-dichloro-, hydrochloride[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Chemical Structure: Chemical structure of 2,4-Dichloro-3-aminophenol hydrochloride

- InChI: InChI=1S/C6H5Cl2NO.CIH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2,10H,9H2;1H[6][8][9]
- InChIKey: MQWQWQBIVSVACH-UHFFFAOYSA-N[6][8][9]
- SMILES: C1C=C(N)C(Cl)=CC=C1O.Cl[8][9]


Synthesis and Reactivity Profile

The synthetic utility of **2,4-dichloro-3-aminophenol hydrochloride** stems from the distinct reactivity of its functional groups.

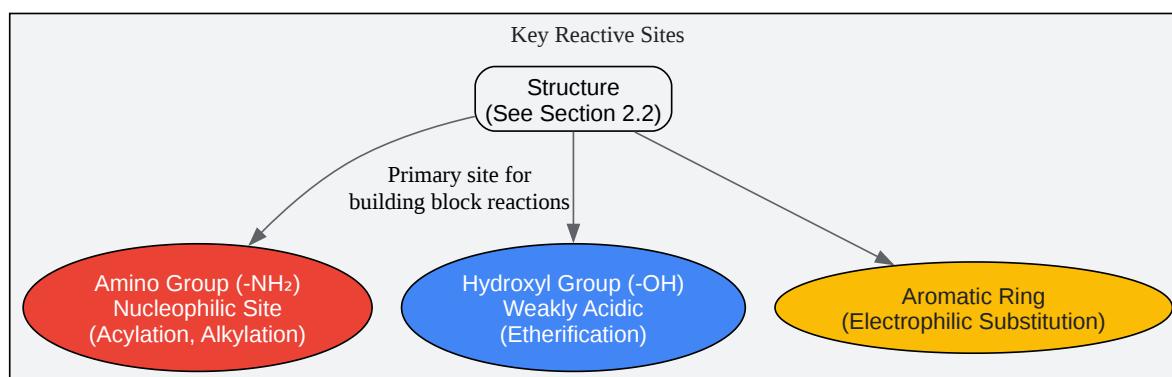
General Synthetic Approach

While specific, proprietary synthesis methods may vary, the preparation of substituted aminophenols generally involves the reduction of a corresponding nitrophenol precursor. For 2,4-dichloro-3-aminophenol, a plausible synthetic route involves the nitration and subsequent chlorination of phenol, followed by the selective reduction of the nitro group to an amine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid. This multi-step process requires careful control of reaction conditions to ensure correct isomer formation and high purity.

A generalized workflow for the synthesis is depicted below. The choice of reagents, such as using iron or catalytic hydrogenation for the reduction step, is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields, though it requires specialized equipment.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2,4-dichloro-3-aminophenol hydrochloride**.


Reactivity and Chemical Behavior

The chemical behavior of **2,4-dichloro-3-aminophenol hydrochloride** is governed by its three key functional components: the aromatic ring, the amino group (-NH₂), and the hydroxyl group

(-OH).

- Amino Group: As a primary aromatic amine, this group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and diazotization. Its reactivity is fundamental to its use as a building block in synthesizing more complex molecules like the aforementioned aryl-pyrimidinyl ureas.[1][2]
- Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although its influence is modulated by the other substituents.
- Dichlorinated Phenolic Ring: The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution.[9] However, they also provide steric hindrance and influence the regioselectivity of reactions. The presence of these halogens can be exploited for cross-coupling reactions.

The interplay between these groups makes the molecule a versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key reactive functional groups of 2,4-dichloro-3-aminophenol.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of **2,4-dichloro-3-aminophenol hydrochloride**. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Features

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substitution pattern. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their positions can be broad and variable depending on the solvent and concentration. The integration of these signals should correspond to the number of protons in the molecule.
- **IR Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, a broad O-H stretch for the phenol, C-H stretching for the aromatic ring, and C-Cl stretching vibrations.

Generalized Protocol for ¹H NMR Analysis

This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structural identity of **2,4-dichloro-3-aminophenol hydrochloride**.

Methodology:

- **Solvent Selection & Preparation:**
 - **Action:** Select a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in which the compound is soluble.
 - **Causality:** Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often chosen for its ability to dissolve a wide range of

compounds and for keeping labile protons (like -OH and -NH₂) visible as distinct, albeit sometimes broad, peaks.

- Sample Preparation:

- Action: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Causality: This concentration range typically provides a good signal-to-noise ratio without causing issues of saturation or insolubility.

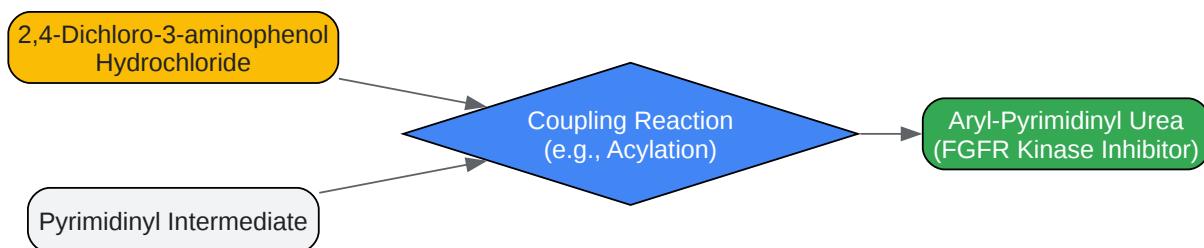
- Instrument Setup & Shimming:

- Action: Insert the sample into the NMR spectrometer. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.
- Causality: Shimming is a critical step that corrects for inhomogeneities in the magnetic field across the sample volume. Proper shimming results in sharp, well-resolved peaks, which is essential for accurate interpretation of chemical shifts and coupling constants.

- Spectrum Acquisition:

- Action: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
- Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.

- Data Processing and Analysis:


- Action: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine their chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).
- Causality: Proper processing is crucial for extracting meaningful information. Phase and baseline corrections ensure the peaks are correctly shaped and integrations are accurate,

allowing for the correct assignment of protons.

Applications in Drug Discovery and Chemical Industry

The primary value of **2,4-dichloro-3-aminophenol hydrochloride** lies in its application as a specialized chemical intermediate.

- Oncology Research: Its most prominent use is in the synthesis of targeted cancer therapeutics. As a precursor to aryl-pyrimidinyl ureas, it contributes to the development of small-molecule inhibitors that target specific tyrosine kinases like FGFR, which are often dysregulated in various cancers.[1][2]
- Cosmetic Industry: In cosmetology, it functions as an oxidative hair dye intermediate.[4] It reacts with a primary intermediate (a developer) and an oxidizing agent (like hydrogen peroxide) to form the final hair colorant. The European Scientific Committee on Consumer Products has reviewed its use in these formulations.[4]

[Click to download full resolution via product page](#)

Caption: Role as a building block in kinase inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of **2,4-dichloro-3-aminophenol hydrochloride** is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS Hazard Information

Hazard Class	GHS Statement	Pictogram	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07	[6][8]
Skin Irritation	H315: Causes skin irritation	GHS07	[6][8]
Eye Irritation	H319: Causes serious eye irritation	GHS07	[6][8]
Respiratory Irritation	H335: May cause respiratory irritation	GHS07	[6][8]
Skin Sensitization	H317: May cause an allergic skin reaction	GHS07	[8]
Serious Eye Damage	H318: Causes serious eye damage	GHS05	[8]

Recommended Handling and Storage

- Precautionary Statements: Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][6]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to maintain its stability and prevent degradation.[1][6]

Conclusion

2,4-Dichloro-3-aminophenol hydrochloride is a highly valuable, specialized chemical with a well-defined set of properties. Its utility is most pronounced in the fields of medicinal chemistry, where it serves as an essential building block for synthesizing targeted anti-cancer agents, and in the cosmetics industry. A comprehensive understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential in their work.

References

- Cas 101819-99-2, 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride. LookChem. [\[Link\]](#)
- 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117.
- Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). European Commission. [\[Link\]](#)
- 3-amino-2,4-dichlorophenol HCl, 61693-43-4. The Good Scents Company. [\[Link\]](#)
- **2,4-Dichloro-3-aminophenol hydrochloride.** CAS Common Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [m.chemicalbook.com]
- 2. 2,4-Dichloro-3-aminophenol hydrochloride | 61693-43-4 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 3-amino-2,4-dichlorophenol HCl, 61693-43-4 [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Amino-2,4-dichlorophenol hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 61693-43-4: 2,4-Dichloro-3-aminophenol hydrochloride [cymitquimica.com]

- To cite this document: BenchChem. [2,4-Dichloro-3-aminophenol hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012741#2-4-dichloro-3-aminophenol-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com